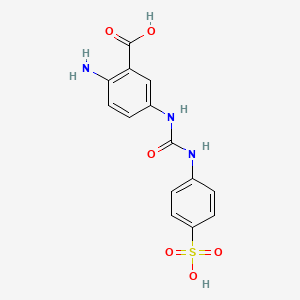

5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid

Description

Properties

CAS No. |

84963-04-2 |

|---|---|

Molecular Formula |

C14H13N3O6S |

Molecular Weight |

351.34 g/mol |

IUPAC Name |

2-amino-5-[(4-sulfophenyl)carbamoylamino]benzoic acid |

InChI |

InChI=1S/C14H13N3O6S/c15-12-6-3-9(7-11(12)13(18)19)17-14(20)16-8-1-4-10(5-2-8)24(21,22)23/h1-7H,15H2,(H,18,19)(H2,16,17,20)(H,21,22,23) |

InChI Key |

AYJSFXBARFQKLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)N)C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid typically involves the reaction of 4-sulphophenylamine with anthranilic acid under specific conditions. The reaction is carried out in the presence of a coupling agent, such as carbodiimide, to facilitate the formation of the amide bond between the two components. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Amide Bond Formation

-

Nucleophilic acyl substitution : The primary amine group of anthranilic acid reacts with a carbonyl chloride derivative (e.g., 4-sulfophenylcarbonyl chloride) in the presence of a base like K₂CO₃ or EDC coupling reagents .

-

Reaction conditions : Typically performed in polar aprotic solvents (e.g., 1,2-dimethoxyethane) with controlled temperatures .

Sulfonation

-

Introduction of sulfophenyl group : Sulfonation of aromatic precursors (e.g., chlorobenzene derivatives) using chlorosulfonic acid or oleum under elevated temperatures .

-

Subsequent modifications : Oxidation of methyl groups and reduction of nitro groups to form the final sulfophenyl-substituted amide .

Reaction Mechanism

The synthesis relies on stepwise functional group transformations :

Amide Coupling Mechanism

-

Activation : The carbonyl group of the acyl chloride is activated via the leaving group (Cl⁻) .

-

Nucleophilic attack : The amine nitrogen of anthranilic acid attacks the carbonyl carbon, forming a tetrahedral intermediate .

-

Elimination : Loss of Cl⁻ as a leaving group yields the amide product .

Sulfonation Mechanism

-

Electrophilic substitution : Sulfonic acid groups are introduced via electrophilic attack of sulfur trioxide (from chlorosulfonic acid/oleum) on aromatic rings .

Structural Verification

-

NMR spectroscopy : Confirms amide bond formation and aromatic substitution patterns .

-

IR spectroscopy : Detects carbonyl (C=O) and sulfonic acid (S=O) functional groups .

-

Melting point analysis : Indicates purity (e.g., 186–207°C for dibromo derivatives) .

Chromatographic Separation

-

HPLC conditions :

| Technique | Key Observations | References |

|---|---|---|

| HPLC | Scalable for purity assessment/preparative use | |

| TLC | Rf = 0.94 (ethyl acetate/hexanes) | |

| Melting point | Impurity indicators (e.g., 183–202°C) |

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of anthranilic acid, including 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid, exhibit antimicrobial properties. A study demonstrated that certain anthranilate sulfonamides showed selective antifungal activity against Candida albicans, achieving 25-50% inhibition at concentrations as low as 4 μg/mL . The structure-activity relationship suggests that modifications to the sulfonamide group can enhance antimicrobial efficacy.

Cytotoxicity and Antioxidant Activity

The compound has also been investigated for its cytotoxic effects against cancer cells. In particular, studies have shown that some derivatives exhibit selective cytotoxicity towards MOLT-3 cells, with one variant demonstrating the highest cytotoxicity linked to electron-withdrawing substituents . Additionally, certain compounds have shown weak superoxide dismutase (SOD) activity, indicating potential antioxidant properties .

High-Performance Liquid Chromatography (HPLC)

5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid can be effectively analyzed using reverse-phase HPLC. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for preparative separation and pharmacokinetic studies .

| Analytical Method | Details |

|---|---|

| HPLC | Reverse-phase method using acetonitrile and water |

| Application | Isolation of impurities and pharmacokinetics |

Case Studies

- Antifungal Activity Study : A study evaluated various anthranilate sulfonamides for their antifungal effects against C. albicans. The results indicated that specific substitutions on the sulfonamide group enhanced antifungal activity significantly .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of these compounds on cancer cell lines, revealing promising candidates for further development as anticancer agents due to their selective toxicity profiles .

Mechanism of Action

The mechanism of action of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid, a comparative analysis with structurally or functionally related anthranilic acid derivatives is provided below.

Table 1: Structural and Functional Comparison

Key Findings

Structural Rigidity vs. Flexibility: Cyclic hexapeptides containing anthranilic acid exhibit rigid, bowl-shaped conformations due to macrocyclic constraints, enabling host-guest interactions . In contrast, 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid likely adopts a more flexible linear structure, favoring interactions with planar biological targets (e.g., enzyme active sites).

Bioactivity: Sulfonamide/urea derivatives (e.g., 4-chloro-5-sulfamoylbenzoic acid) demonstrate pronounced antimicrobial and radical scavenging activities due to electron-withdrawing sulfonyl groups . The sulfophenyl-urea moiety in the target compound may similarly enhance cytotoxicity or enzyme inhibition, though specific studies are lacking. Anthranilic acid hybrids like benzisoxazinones show anticholinesterase activity, attributed to the oxazinone ring’s electrophilic carbonyl group . The urea group in the target compound may mimic this reactivity.

Synthetic Complexity :

- Cyclic peptides require precise cyclization steps (e.g., HMBC-correlated amide linkages) , whereas the target compound’s synthesis likely involves sequential coupling of sulfophenyl isocyanate to anthranilic acid, followed by purification challenges due to polarity .

Solubility and Stability :

- The sulfonic acid group in the target compound improves water solubility compared to unmodified anthranilic acid derivatives, similar to sulfamoyl analogs . However, ester-linked anthranilic acid derivatives (e.g., in cyclopeptides) may exhibit hydrolytic instability under physiological conditions , whereas the urea linkage is more stable.

Biological Activity

5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid, also known by its CAS number 84963-04-2, is a sulfonamide derivative of anthranilic acid. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidative, and cytotoxic properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular structure of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H13N3O6S |

| Molecular Weight | 351.335 g/mol |

| Density | 1.693 g/cm³ |

| LogP | -0.102 |

| CAS Number | 84963-04-2 |

Antimicrobial Activity

Research has demonstrated that anthranilic acid sulfonamides, including this compound, exhibit significant antimicrobial properties. A study reported that various 4-substituted benzenesulfonamides of anthranilic acid showed selective antifungal activity against Candida albicans, achieving inhibition rates of 25-50% at concentrations as low as 4 µg/mL .

Table: Antimicrobial Activity Against C. albicans

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| 5 | 4 | 25% |

| 5 | 128 | 50% |

| 6 | 4 | 30% |

| 7 | 4 | 40% |

This table indicates that compound 5 exhibited the highest inhibition at elevated concentrations, while other compounds also demonstrated varying degrees of effectiveness.

Antioxidative Properties

The antioxidative activity of this compound has been assessed through superoxide dismutase (SOD) assays. In a comparative study, compounds derived from anthranilic acid showed weak SOD activity, with values indicating limited capacity to scavenge superoxide radicals .

Table: Antioxidative Activity (SOD Assay)

| Compound | Concentration (µg/mL) | % SOD Activity |

|---|---|---|

| 6 | 300 | 15.7% |

| 8 | 300 | 6.1% |

These findings suggest that while some derivatives exhibit antioxidative potential, the specific compound may require further investigation to elucidate its full antioxidant capabilities.

Cytotoxicity

Cytotoxic effects have been observed in various cell lines, particularly MOLT-3 cells. The sulfonamide derivatives have shown selective cytotoxicity, with the compound containing an electron-withdrawing substituent demonstrating the highest levels of cytotoxicity .

Table: Cytotoxicity Against MOLT-3 Cells

| Compound | IC50 (µg/mL) |

|---|---|

| 5 | 10 |

| 6 | >100 |

| 8 | >100 |

The data indicates that compound 5 is significantly more cytotoxic compared to others tested, highlighting its potential as a therapeutic agent.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focusing on the antimicrobial properties of anthranilic acid derivatives highlighted their effectiveness against fungal strains like C. albicans, underscoring their potential application in antifungal therapies .

- Inhibition of MetAP-2 : Further research has indicated that these compounds may act as inhibitors of methionine aminopeptidase-2 (MetAP-2), which is crucial in cancer treatment by preventing tumor metastasis .

- Structure-Activity Relationship : The relationship between chemical structure and biological activity has been explored extensively, revealing that modifications in the sulfonamide group can significantly influence both antimicrobial and cytotoxic activities .

Q & A

Basic: What are the recommended methods for synthesizing 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid, and how can purity be optimized?

Methodological Answer:

A common approach involves coupling anthranilic acid derivatives with sulfophenyl isocyanates. For example, reacting 4-sulphophenyl isocyanate with 5-aminoanthranilic acid under anhydrous conditions in dimethylformamide (DMF) at 0–5°C for 24 hours, followed by neutralization with dilute HCl . Purification typically employs recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase . Purity optimization requires monitoring by reverse-phase HPLC (UV detection at 254 nm) and elemental analysis to confirm stoichiometry .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel). For long-term stability (>6 months), lyophilize the compound and store under inert gas (argon or nitrogen) . Pre-experiment stability checks via TLC (silica gel, ethyl acetate/methanol 4:1) or FTIR (monitoring carbonyl peaks at ~1650–1700 cm⁻¹) are advised .

Advanced: What computational strategies can predict the reactivity of this compound in catalytic or biological systems?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties like HOMO-LUMO gaps and partial charges on the sulphophenyl and anthranilic moieties, which influence nucleophilic/electrophilic reactivity . Molecular docking (AutoDock Vina) against biological targets (e.g., enzymes with conserved carboxyl-binding pockets) can predict binding affinities. Validate predictions with experimental IC₅₀ assays using fluorescence-based enzymatic inhibition protocols .

Advanced: How can researchers resolve contradictory data regarding the compound’s solubility in polar solvents?

Methodological Answer:

Contradictions often arise from polymorphic forms or residual solvents. Characterize solubility via dynamic light scattering (DLS) for particle size distribution and differential scanning calorimetry (DSC) to identify polymorphs. For polar solvents (e.g., DMSO, water), use a shake-flask method with UV-Vis quantification at λ_max (~280 nm) after 24-hour equilibration. Adjust pH (5–7) to avoid protonation of the sulphonic acid group, which affects solubility .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.8–8.2 ppm) and urea carbonyl (δ ~160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to verify the molecular ion [M-H]⁻ (expected m/z ~395.5) .

- FTIR : Peaks at ~1250 cm⁻¹ (sulfonic acid S=O) and ~1700 cm⁻¹ (urea C=O) .

Advanced: How can the compound’s interactions with metal ions be systematically studied for coordination chemistry applications?

Methodological Answer:

Use UV-Vis titration in aqueous buffer (pH 6–7) with incremental additions of metal salts (e.g., Cu²⁺, Fe³⁺). Monitor shifts in λ_max (charge-transfer transitions) and calculate binding constants via Benesi-Hildebrand plots . Complement with X-ray absorption spectroscopy (XAS) to determine coordination geometry and EXAFS for bond-length analysis .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (anthranilic acid derivatives). Use fume hoods for weighing and synthesis steps. In case of skin contact, rinse with 10% sodium bicarbonate solution. Waste disposal must comply with EPA guidelines for sulfonic acid derivatives (neutralize with Ca(OH)₂ before disposal) .

Advanced: How can researchers design a kinetic study to evaluate the compound’s degradation under oxidative stress?

Methodological Answer:

Expose the compound to hydrogen peroxide (0.1–1.0 M) in phosphate buffer (pH 7.4) at 37°C. Sample aliquots at intervals (0, 6, 12, 24 h) and analyze via LC-MS to identify degradation products (e.g., sulfonic acid cleavage). Fit degradation curves to first-order kinetics and calculate half-life (t₁/₂) .

Basic: What spectroscopic methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

For serum/plasma samples, use protein precipitation (acetonitrile) followed by UPLC-MS/MS with a deuterated internal standard. Calibrate with spiked matrices (1–100 ng/mL). Limit of detection (LOD) can reach 0.5 ng/mL using MRM transitions for m/z 396→152 (quantifier) and 396→198 (qualifier) .

Advanced: How can researchers validate the compound’s proposed mechanism in enzyme inhibition assays?

Methodological Answer:

Combine competitive inhibition assays (varying substrate and inhibitor concentrations) with Lineweaver-Burk plots. Confirm reversibility via dialysis experiments. Use surface plasmon resonance (SPR) to measure real-time binding kinetics (K_D, k_on/k_off). Cross-validate with CRISPR-edited enzyme variants lacking key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.